Cas no 2228769-17-1 (3-(5-chloro-2-hydroxy-3-methoxyphenyl)-3-hydroxypropanenitrile)

3-(5-Chloro-2-hydroxy-3-methoxyphenyl)-3-hydroxypropanenitrile is a specialized organic compound featuring a chloro-substituted aromatic ring with hydroxyl and methoxy functional groups, along with a nitrile-terminated hydroxypropyl side chain. This structure imparts unique reactivity, making it a valuable intermediate in synthetic organic chemistry, particularly for the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The presence of multiple functional groups allows for selective modifications, enabling diverse downstream applications. Its chloro and hydroxy substituents enhance electrophilic and nucleophilic reactivity, respectively, while the nitrile group offers further derivatization potential. The compound's stability under controlled conditions ensures consistent performance in synthetic workflows. Suitable for research and industrial use, it adheres to high-purity standards for reliable results.
3-(5-chloro-2-hydroxy-3-methoxyphenyl)-3-hydroxypropanenitrile structure
2228769-17-1 structure
Product name:3-(5-chloro-2-hydroxy-3-methoxyphenyl)-3-hydroxypropanenitrile
CAS No:2228769-17-1
MF:C10H10ClNO3
MW:227.644301891327
CID:6568358
PubChem ID:165968043

3-(5-chloro-2-hydroxy-3-methoxyphenyl)-3-hydroxypropanenitrile Chemical and Physical Properties

Names and Identifiers

    • 3-(5-chloro-2-hydroxy-3-methoxyphenyl)-3-hydroxypropanenitrile
    • EN300-1978859
    • 2228769-17-1
    • Inchi: 1S/C10H10ClNO3/c1-15-9-5-6(11)4-7(10(9)14)8(13)2-3-12/h4-5,8,13-14H,2H2,1H3
    • InChI Key: XXVIBYFUABXJFR-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(=C(C=1)C(CC#N)O)O)OC

Computed Properties

  • Exact Mass: 227.0349209g/mol
  • Monoisotopic Mass: 227.0349209g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 73.5Ų

3-(5-chloro-2-hydroxy-3-methoxyphenyl)-3-hydroxypropanenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1978859-1.0g
3-(5-chloro-2-hydroxy-3-methoxyphenyl)-3-hydroxypropanenitrile
2228769-17-1
1g
$0.0 2023-05-23
Enamine
EN300-1978859-0.25g
3-(5-chloro-2-hydroxy-3-methoxyphenyl)-3-hydroxypropanenitrile
2228769-17-1
0.25g
$906.0 2023-09-16
Enamine
EN300-1978859-5g
3-(5-chloro-2-hydroxy-3-methoxyphenyl)-3-hydroxypropanenitrile
2228769-17-1
5g
$2858.0 2023-09-16
Enamine
EN300-1978859-2.5g
3-(5-chloro-2-hydroxy-3-methoxyphenyl)-3-hydroxypropanenitrile
2228769-17-1
2.5g
$1931.0 2023-09-16
Enamine
EN300-1978859-0.5g
3-(5-chloro-2-hydroxy-3-methoxyphenyl)-3-hydroxypropanenitrile
2228769-17-1
0.5g
$946.0 2023-09-16
Enamine
EN300-1978859-10g
3-(5-chloro-2-hydroxy-3-methoxyphenyl)-3-hydroxypropanenitrile
2228769-17-1
10g
$4236.0 2023-09-16
Enamine
EN300-1978859-1g
3-(5-chloro-2-hydroxy-3-methoxyphenyl)-3-hydroxypropanenitrile
2228769-17-1
1g
$986.0 2023-09-16
Enamine
EN300-1978859-0.1g
3-(5-chloro-2-hydroxy-3-methoxyphenyl)-3-hydroxypropanenitrile
2228769-17-1
0.1g
$867.0 2023-09-16
Enamine
EN300-1978859-0.05g
3-(5-chloro-2-hydroxy-3-methoxyphenyl)-3-hydroxypropanenitrile
2228769-17-1
0.05g
$827.0 2023-09-16

Additional information on 3-(5-chloro-2-hydroxy-3-methoxyphenyl)-3-hydroxypropanenitrile

Professional Introduction to Compound with CAS No. 2228769-17-1 and Product Name: 3-(5-chloro-2-hydroxy-3-methoxyphenyl)-3-hydroxypropanenitrile

The compound with the CAS number 2228769-17-1 and the product name 3-(5-chloro-2-hydroxy-3-methoxyphenyl)-3-hydroxypropanenitrile represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug development and therapeutic interventions. The molecular structure of this compound incorporates several key functional groups, including a nitrile group, hydroxyl groups, and a chloro-substituted aromatic ring, which contribute to its distinct chemical properties and reactivity.

Recent studies have highlighted the importance of 3-(5-chloro-2-hydroxy-3-methoxyphenyl)-3-hydroxypropanenitrile in the context of molecular interactions and pharmacological activities. The presence of the 5-chloro-2-hydroxy-3-methoxyphenyl moiety suggests a potential role in modulating enzyme activities and receptor binding affinities. This is particularly relevant in the development of novel therapeutic agents targeting neurological disorders, where precise molecular interactions are crucial for efficacy.

One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. The combination of a nitrile group and hydroxyl groups in the side chain enhances its solubility and bioavailability, making it a promising candidate for further investigation. Additionally, the chloro-substituted aromatic ring introduces a level of electronic diversity that can influence its pharmacokinetic properties, potentially leading to improved drug-like characteristics.

In the realm of medicinal chemistry, the synthesis and optimization of such compounds are critical for developing new drugs. The CAS No. 2228769-17-1 registry number ensures that researchers have access to reliable and standardized material for their experiments. This compound has been synthesized using advanced organic synthesis techniques, ensuring high purity and yield, which are essential for preclinical and clinical studies.

The potential applications of 3-(5-chloro-2-hydroxy-3-methoxyphenyl)-3-hydroxypropanenitrile extend beyond traditional pharmaceuticals. Researchers are exploring its utility in agrochemicals and material science, where its unique chemical properties could lead to innovative solutions. For instance, its ability to interact with biological targets may make it useful in developing new pesticides or crop protection agents.

Recent advancements in computational chemistry have enabled more accurate predictions of the biological activity of this compound. Molecular modeling studies suggest that it may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways. This aligns with current trends in drug discovery, where targeting inflammation is a key strategy for treating chronic diseases such as arthritis and cardiovascular disorders.

The synthesis of 3-(5-chloro-2-hydroxy-3-methoxyphenyl)-3-hydroxypropanenitrile involves multiple steps, each requiring precise control over reaction conditions to ensure optimal yield and purity. The use of specialized catalysts and reagents is often necessary to achieve the desired transformations. These synthetic methodologies are continually being refined to improve efficiency and reduce environmental impact, reflecting broader trends in sustainable chemistry.

As research progresses, the understanding of how this compound interacts with biological systems will likely expand. Investigating its mechanism of action will be crucial for harnessing its potential therapeutic benefits. Preclinical studies are underway to evaluate its safety profile and efficacy in animal models, which are essential steps before human clinical trials can begin.

The role of CAS No. 2228769-17-1 as a reference point for this compound underscores the importance of standardized identification in scientific research. This ensures that researchers worldwide can access consistent material for their studies, fostering collaboration and accelerating discovery. The compound's registry also facilitates regulatory compliance, which is critical for ensuring that new drugs meet safety and efficacy standards before reaching the market.

In conclusion, 3-(5-chloro-2-hydroxy-3-methoxyphenyl)-3-hydroxypropanenitrile represents a promising candidate for further exploration in pharmaceuticals and related fields. Its unique structural features, combined with recent advancements in synthetic chemistry and computational biology, position it as a valuable tool for developing new therapeutic agents. As research continues to uncover its potential applications, this compound is likely to play an increasingly important role in addressing some of today's most pressing medical challenges.

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